Cyclohexyltrimethylsilane: Comprehensive Guide to Synthesis, Purification, and Catalytic Applications
Cyclohexyltrimethylsilane: Comprehensive Guide to Synthesis, Purification, and Catalytic Applications
Introduction
Cyclohexyltrimethylsilane (CAS: 10151-74-3) is a sterically demanding, highly stable tetraorganosilane. It serves as a critical building block in organometallic chemistry, materials science, and advanced fuel additive formulations. Due to the robust nature of the Si–C(sp³) bond, synthesizing and purifying this compound requires precise control over reaction conditions. This technical guide details the two primary synthetic routes—classical Grignard alkylation and modern Lewis acid-catalyzed transfer hydrosilylation—alongside rigorous purification methodologies and downstream functionalization techniques.
Synthesis Pathway I: Grignard-Mediated Alkylation (Kipping's Method)
Causality & Mechanism
The most scalable approach to tetraorganosilanes relies on the nucleophilic substitution of halosilanes, traditionally known as Kipping's method. In this protocol, cyclohexylmagnesium chloride attacks the electrophilic silicon center of trimethylchlorosilane (TMSCl). Tetrahydrofuran (THF) is explicitly chosen as the solvent; its oxygen atoms coordinate with the magnesium cation, stabilizing the Grignard reagent and enhancing its nucleophilicity. The reaction is initiated at 0 °C to control the exothermic formation of the Si–C bond and prevent side reactions such as Wurtz-type coupling.
Step-by-Step Protocol
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Reagent Preparation: Under an inert argon atmosphere, dry THF is added to a flame-dried three-neck flask containing magnesium turnings (1.1 equiv).
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Grignard Initiation: Cyclohexyl chloride (1.0 equiv) is added dropwise.
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Self-Validation: The reaction is monitored for a temperature spike and the disappearance of magnesium turnings. The molarity of the resulting Grignard reagent is validated via titration with iodine/LiCl prior to the next step.
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Silane Addition: The flask is cooled to 0 °C using an ice bath. TMSCl (1.05 equiv) is added dropwise over 30 minutes to manage the exothermic nucleophilic attack.
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Maturation: The mixture is allowed to warm to room temperature and stirred for 12 hours.
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Self-Validation: Aliquots are analyzed via GC-FID; the reaction is deemed complete when the TMSCl peak area falls below 1%.
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Quenching: The reaction is carefully quenched with saturated aqueous NH₄Cl to neutralize unreacted Grignard reagent, followed by extraction with diethyl ether.
Workflow of Grignard-mediated synthesis of cyclohexyltrimethylsilane.
Synthesis Pathway II: Catalytic Transfer Hydrosilylation
Causality & Mechanism
For micro-scale synthesis or when handling sensitive functional groups, catalytic transfer hydrosilylation offers a milder alternative to Grignard reagents. Utilizing tris(pentafluorophenyl)borane [B(C₆F₅)₃] as a highly electrophilic Lewis acid catalyst, this method employs 1. The B(C₆F₅)₃ catalyst abstracts a hydride from the surrogate, generating a highly reactive silylium-like species and a borohydride intermediate. Subsequent alkene insertion by cyclohexene and hydride transfer yields the target silane and benzene as a benign byproduct. This elegantly avoids the hazards of handling highly reactive neat silanes.
Step-by-Step Protocol
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Preparation: Inside an argon-filled glovebox, an oven-dried 1-mL sealed tube is charged with cyclohexene (8.5 mg, 0.10 mmol, 1.0 equiv) and 5-trimethylsilyl-substituted cyclohexa-1,3-diene (20.0 mg, 0.13 mmol, 1.3 equiv).
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Catalyst Addition: A solution of B(C₆F₅)₃ (2.6 mg, 5.0 µmol, 5.0 mol%) in toluene (0.1 mL, 1.0 M) is added to the mixture.
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Reaction: The sealed tube is transferred outside the glovebox and stirred at 50 °C for 23 hours.
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Validation: Volatiles are removed under reduced pressure.
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Self-Validation: NMR spectroscopic analysis using dibromomethane as an internal standard is performed to confirm >95% conversion to cyclohexyltrimethylsilane before proceeding to purification.
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B(C6F5)3-catalyzed transfer hydrosilylation mechanism.
Purification and Isolation Strategies
Depending on the synthetic route and scale, specific purification methods must be employed to achieve analytical grade purity (>99%).
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Fractional Distillation (Macro-Scale): The crude organic extract from the Grignard synthesis is dried over anhydrous Na₂SO₄ and concentrated. Fractional distillation is performed under reduced pressure. Cyclohexyltrimethylsilane typically distills as a colorless liquid. This method efficiently separates the product from unreacted TMSCl and biphenyl byproducts.
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Flash Column Chromatography (Micro-Scale): For the transfer hydrosilylation method, the crude mixture is passed directly through a plug of silica gel using n-pentane as the eluent. Because the byproducts (e.g., benzene) and catalyst residues have vastly different retention factors (Rf), the silane elutes rapidly in the non-polar fractions, yielding an analytically pure compound without thermal degradation.
Quantitative Data & Method Comparison
The following table summarizes the operational metrics of the two primary synthetic pathways:
| Metric | Grignard Alkylation (Kipping's) | Transfer Hydrosilylation |
| Typical Yield | 75% - 85% | 85% |
| Reaction Temperature | 0 °C to 25 °C | 50 °C |
| Reaction Time | 12 hours | 23 hours |
| Primary Byproducts | MgCl₂, Wurtz-coupling products | Benzene |
| Purification Method | Fractional Distillation | Silica Column (n-pentane) |
| Scalability | High (Multi-gram to Kilogram) | Low (Milligram to Gram) |
Downstream Applications: C(sp³)–H Borylation
Cyclohexyltrimethylsilane is not merely an end-product; it is a vital substrate for advanced C–H functionalization. Recent breakthroughs in organometallic catalysis have demonstrated that the methyl group on the silicon atom can undergo2. Utilizing an iridium 3,4,7,8-tetramethyl-1,10-phenanthroline catalyst and bis(pinacolato)diboron at 135 °C, the methyl group is borylated selectively, leaving the methylenes of the cyclohexyl ring untouched. This remarkable site-selectivity is driven by the α-silyl effect, which activates the adjacent C–H bonds, enabling the synthesis of complex silicon-based functional organic molecules.
References
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Title: Functionalization of Tetraorganosilanes and Permethyloligosilanes at a Methyl Group on Silicon via Iridium-Catalyzed C(sp³)–H Borylation Source: Organometallics, ACS Publications URL: [Link]
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Title: Cyclohexa-1,3-diene-based dihydrogen and hydrosilane surrogates in B(C₆F₅)₃-catalysed transfer processes (Electronic Supplementary Information) Source: Chemical Communications, The Royal Society of Chemistry URL: [Link]
